Inferred Physicochemical Differentiation: Lipophilicity Advantage vs. Unsubstituted THIQ
The target compound is predicted to have significantly higher lipophilicity compared to the unsubstituted THIQ core due to the N-2 benzoyl group. The calculated LogP for 2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine is 2.21 [1], while the parent 1,2,3,4-tetrahydroisoquinoline has a calculated LogP of approximately 1.5. This difference in LogP influences membrane permeability and non-specific binding profiles, which are critical considerations in drug discovery and chemical probe development. This is a class-level inference based on the well-documented effect of benzoylation on increasing molecular lipophilicity.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.21 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (parent): ~1.5 |
| Quantified Difference | Δ LogP ≈ 0.7 |
| Conditions | In silico prediction (ChemDraw/ACD/Labs) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a key parameter in cellular assay design and pharmacokinetic profiling, making it a more suitable scaffold for intracellular targets than the parent THIQ.
- [1] ChemBase. (n.d.). 2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-amine. Retrieved April 20, 2026, from http://www.chembase.cn/molecule-118421.html View Source
